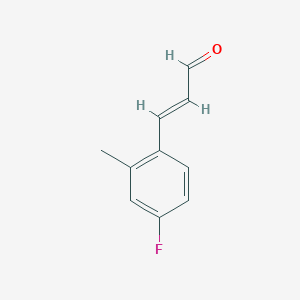
2-(2,3-Dihydro-1H-inden-5-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1H-inden-5-yl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an indene moiety fused to an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane typically involves the epoxidation of 2-(2,3-dihydro-1H-inden-5-yl)ethene. This reaction can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxirane ring can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the normal function of microbial cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the oxirane ring.
2-(2,3-Dihydro-1H-inden-5-yloxymethyl)oxirane: Contains an additional methylene group linking the indene and oxirane rings.
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yl)oxirane is unique due to its combination of the indene and oxirane moieties, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
106619-06-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)oxirane |
InChI |
InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2 |
InChI Key |
WENHVAQVKYHFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


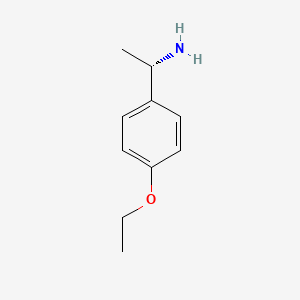
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)
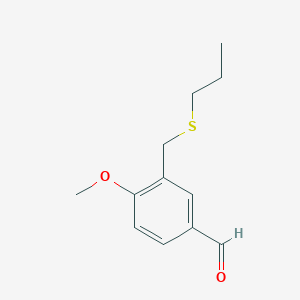
![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)
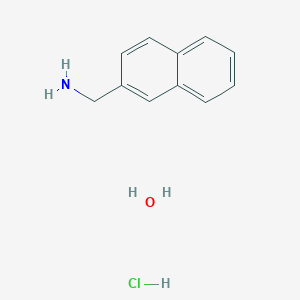

![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)

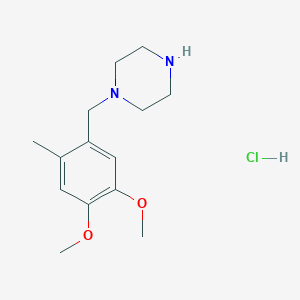
![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
